molecular formula C39H37N5O7 B13398529 N6-Benzoyl-5'-O-DMT-2'-O-methyladenosine

N6-Benzoyl-5'-O-DMT-2'-O-methyladenosine

Cat. No.: B13398529
M. Wt: 687.7 g/mol
InChI Key: SARHDAQOZNKZCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N6-Benzoyl-5'-O-DMT-2'-O-methyladenosine is a useful research compound. Its molecular formula is C39H37N5O7 and its molecular weight is 687.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]purin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H37N5O7/c1-47-29-18-14-27(15-19-29)39(26-12-8-5-9-13-26,28-16-20-30(48-2)21-17-28)50-22-31-33(45)34(49-3)38(51-31)44-24-42-32-35(40-23-41-36(32)44)43-37(46)25-10-6-4-7-11-25/h4-21,23-24,31,33-34,38,45H,22H2,1-3H3,(H,40,41,43,46)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SARHDAQOZNKZCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H37N5O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

687.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Significance of Chemically Modified Nucleosides in Oligonucleotide Synthesis

The chemical synthesis of oligonucleotides provides researchers with rapid and inexpensive access to custom-made sequences of nucleic acids. wikipedia.org While unmodified DNA and RNA can be synthesized, the introduction of chemical modifications to the nucleoside building blocks significantly expands their utility and addresses the inherent limitations of natural oligonucleotides, such as instability and susceptibility to degradation by cellular enzymes. researchgate.netnih.gov

Chemically modified nucleosides are instrumental in enhancing the therapeutic and diagnostic potential of oligonucleotides. Modifications can be introduced at various positions on the nucleoside, including the base, the sugar moiety, and the phosphate (B84403) backbone. These alterations can confer a range of desirable properties:

Increased Nuclease Resistance: Modifications to the sugar or phosphate backbone can protect the oligonucleotide from degradation by nucleases, thereby increasing its half-life in biological systems. nih.govgenelink.com

Enhanced Binding Affinity: Certain modifications can increase the thermal stability of the duplex formed between the oligonucleotide and its target sequence, leading to stronger and more specific binding. genelink.com

Improved Cellular Uptake: The introduction of specific chemical groups can facilitate the passage of oligonucleotides across cell membranes. nih.gov

Reduced Immunogenicity: Chemical modifications can help to minimize the stimulation of the innate immune system, a common issue with unmodified oligonucleotides. researchgate.net

These enhanced properties are critical for the development of oligonucleotide-based therapeutics, such as antisense oligonucleotides and small interfering RNAs (siRNAs), which are designed to modulate gene expression. encyclopedia.pubbiosyn.com

Contextualizing 2 O Methylation As a Prominent Rna Modification

Among the various chemical modifications, 2'-O-methylation, the addition of a methyl group to the 2'-hydroxyl group of the ribose sugar, is a widespread and significant modification found in various types of RNA in nature, including ribosomal RNA (rRNA), transfer RNA (tRNA), and small nuclear RNA (snRNA). numberanalytics.comnih.govamerigoscientific.com This modification plays a crucial role in numerous cellular processes by influencing the structure, stability, and function of RNA molecules. numberanalytics.comnumberanalytics.com

In a biological context, 2'-O-methylation is involved in:

RNA Processing and Maturation: It influences critical processes like splicing, where non-coding regions are removed from pre-mRNA. numberanalytics.com

Translation: Modifications in mRNA and tRNA can affect the efficiency and accuracy of protein synthesis. numberanalytics.com

Immune Evasion: Viruses can utilize 2'-O-methylation to camouflage their RNA from the host's immune system. cd-genomics.com

The incorporation of 2'-O-methylated nucleosides into synthetic oligonucleotides is a widely used strategy to impart nuclease resistance and enhance the thermal stability of the resulting duplexes. genelink.com This makes them particularly valuable for applications in antisense technology, where the synthetic oligonucleotide needs to remain intact and bind tightly to its target mRNA. genelink.com

N6 Benzoyl 5 O Dmt 2 O Methyladenosine As a Key Phosphoramidite Building Block for Research

Principles of Solid-Phase Oligonucleotide Synthesis for Modified Nucleic Acids

Solid-phase synthesis is the cornerstone of modern oligonucleotide production, enabling the automated and controlled construction of nucleic acid chains on a solid support. wikipedia.orgresearchgate.net This method involves a series of repetitive chemical reactions to add nucleotide monomers sequentially to a growing chain that is covalently attached to an insoluble resin. The process is characterized by the use of protecting groups to prevent unwanted side reactions and ensure that the correct phosphodiester linkages are formed. umich.edu

The successful synthesis of oligonucleotides containing this compound is critically dependent on a system of orthogonal protecting groups. These chemical moieties temporarily block reactive functional groups on the nucleoside, directing the reaction to the desired site and preventing degradation or branching of the growing oligonucleotide chain. umich.edulibretexts.org

5'-O-Dimethoxytrityl (DMT): The DMT group is an acid-labile protecting group attached to the 5'-hydroxyl function of the ribose sugar. libretexts.org Its primary role is to protect the 5'-hydroxyl during the phosphoramidite coupling step, preventing self-polymerization. atdbio.com At the beginning of each synthesis cycle, the DMT group is removed by treatment with a weak acid, typically trichloroacetic acid or dichloroacetic acid in an organic solvent, to expose the 5'-hydroxyl for the subsequent coupling reaction. wikipedia.orgatdbio.com The orange color of the released trityl cation also serves as a convenient method for monitoring the efficiency of each coupling step. google.com

N6-Benzoyl: The exocyclic amino group of adenine is nucleophilic and must be protected to prevent side reactions during the phosphoramidite coupling and oxidation steps. wikipedia.orgumich.edu The benzoyl (Bz) group serves as a base-labile protecting group for the N6 position of adenosine (B11128). libretexts.org It is stable throughout the synthesis cycles but can be efficiently removed during the final deprotection step using aqueous ammonia (B1221849) or a mixture of ammonia and methylamine. atdbio.comoup.com

3'-Cyanoethyl Phosphoramidite: The phosphoramidite moiety at the 3'-position is the reactive group that enables the formation of the internucleotide phosphodiester bond. The phosphorus atom is protected by a β-cyanoethyl group, which is base-labile. wikipedia.orgatdbio.com This protecting group prevents unwanted side reactions at the phosphorus center during synthesis. wikipedia.org The diisopropylamino group attached to the phosphorus is readily displaced by the 5'-hydroxyl of the growing oligonucleotide chain upon activation with an acidic catalyst like tetrazole or 4,5-dicyanoimidazole (B129182) (DCI). wikipedia.orgnih.govnih.gov The cyanoethyl group is removed during the final deprotection step under basic conditions. atdbio.com

The 2'-O-methyl group is a permanent modification and does not require a protecting group during synthesis. This modification enhances the stability of the resulting oligonucleotide against nuclease degradation and increases its binding affinity to complementary RNA strands. amerigoscientific.com

Table 1: Protecting Groups in this compound Phosphoramidite Synthesis

Functional Group Protecting Group Chemical Nature Removal Conditions Purpose
5'-Hydroxyl Dimethoxytrityl (DMT) Acid-labile Weak acid (e.g., TCA) Prevents self-polymerization; allows for stepwise chain elongation. libretexts.orgatdbio.com
N6-Amino (Adenine) Benzoyl (Bz) Base-labile Aqueous ammonia/methylamine Prevents side reactions at the nucleobase. wikipedia.orglibretexts.org
3'-Phosphorus β-Cyanoethyl Base-labile Aqueous ammonia/methylamine Protects the phosphorus during coupling and oxidation. wikipedia.orgatdbio.com

The phosphoramidite coupling reaction is the critical step in oligonucleotide synthesis where a new nucleotide is added to the growing chain. The efficiency of this reaction directly impacts the yield and purity of the final full-length oligonucleotide. twistbioscience.com High coupling efficiency, typically greater than 99%, is essential to minimize the formation of failure sequences (n-1 shortmers). twistbioscience.comtechnologynetworks.com

The reaction is catalyzed by a weak acid, such as tetrazole or its derivatives, which protonates the nitrogen of the phosphoramidite, making it susceptible to nucleophilic attack by the free 5'-hydroxyl of the support-bound oligonucleotide. nih.govtcichemicals.com The choice of activator can influence the reaction rate and efficiency. nih.gov For sterically hindered phosphoramidites, such as those with 2'-O-modifications, longer coupling times may be necessary to achieve optimal yields. atdbio.com

Following the coupling step, an unreacted 5'-hydroxyl group on the growing chain is "capped" by acetylation to prevent it from participating in subsequent coupling reactions. This capping step is crucial for minimizing the accumulation of deletion mutations in the final product. twistbioscience.com The phosphite triester linkage formed during coupling is unstable and is subsequently oxidized to the more stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution. oup.comtwistbioscience.com

Table 2: Typical Solid-Phase Synthesis Cycle for Incorporating a Modified Nucleotide

Step Reagents Purpose Typical Duration
1. Detritylation Dichloroacetic acid in Dichloromethane Removes the 5'-DMT group, exposing the 5'-hydroxyl. atdbio.com 1-2 minutes
2. Coupling Modified Phosphoramidite + Activator (e.g., DCI) Forms the new phosphite triester linkage. nih.govtwistbioscience.com 2-10 minutes
3. Capping Acetic Anhydride/N-Methylimidazole Blocks unreacted 5'-hydroxyl groups to prevent failure sequence elongation. twistbioscience.com 1-2 minutes

Synthetic Routes and Optimization Strategies in Laboratory Scale Research

The synthesis of oligonucleotides containing this compound on a laboratory scale requires careful optimization of reaction conditions and rigorous quality control to ensure the production of high-purity material.

The synthesis of the this compound phosphoramidite building block itself is a multi-step process that requires careful purification at each stage. oup.comresearchgate.net A key challenge is the selective methylation of the 2'-hydroxyl group, which can be complicated by the presence of other reactive hydroxyl groups on the ribose sugar. oup.com

Phosphoramidites are sensitive to moisture and oxidation, necessitating their handling under anhydrous conditions and storage in an inert atmosphere (e.g., argon or nitrogen). nih.gov The stability of phosphoramidite solutions can also be a concern, and for optimal performance, they should be prepared fresh or stored under appropriate conditions. wikipedia.org Advances in phosphoramidite chemistry, including the development of more stable protecting groups and more efficient activators, have helped to mitigate some of these challenges. nih.govtcichemicals.com

Rigorous analytical quality control is essential to verify the identity, purity, and integrity of the synthesized modified oligonucleotides. sepscience.combiosyn.com A combination of chromatographic and mass spectrometric techniques is typically employed. creative-proteomics.compharmtech.com

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of oligonucleotides. sepscience.com Ion-pair reversed-phase (IP-RP) HPLC is commonly used to separate the full-length product from shorter failure sequences (n-1, n-2, etc.). technologynetworks.comcreative-proteomics.com Anion-exchange (AEX) HPLC can also be used for purity analysis, as it separates oligonucleotides based on the number of negatively charged phosphate groups. creative-proteomics.compharmtech.com

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized oligonucleotide, thereby verifying its sequence and the successful incorporation of the modified nucleotide. creative-proteomics.com Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques used for oligonucleotide analysis. technologynetworks.comnih.gov High-resolution mass spectrometry can provide accurate mass measurements, further confirming the elemental composition. pharmtech.com

Capillary Gel Electrophoresis (CGE): CGE is another high-resolution technique for assessing the purity of oligonucleotides, separating them based on size and charge. creative-proteomics.compharmtech.com It is particularly effective for resolving shorter oligonucleotides and identifying truncated species. pharmtech.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural characterization, particularly for novel modifications, NMR spectroscopy can provide valuable information about the structure and conformation of the modified nucleoside within the oligonucleotide. pharmtech.combiopharmaspec.com

Table 3: Common Analytical Techniques for Modified Oligonucleotide QC

Technique Principle Information Obtained
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) Separation based on hydrophobicity and ion-pairing. technologynetworks.com Purity, presence of failure sequences (n-1).
Anion-Exchange HPLC (AEX-HPLC) Separation based on charge (number of phosphate groups). creative-proteomics.com Purity, presence of truncated sequences.
Mass Spectrometry (ESI-MS, MALDI-TOF-MS) Measurement of mass-to-charge ratio. technologynetworks.compharmtech.com Confirmation of molecular weight and sequence integrity.

Comparative Synthesis Methodologies for 2'-O-methylated Oligoribonucleotides

For general RNA synthesis, common 2'-hydroxyl protecting groups include tert-butyldimethylsilyl (TBDMS) and tri-iso-propylsilyloxymethyl (TOM). wikipedia.orgatdbio.com The choice of the 2'-protecting group can influence the steric hindrance around the 3'-phosphoramidite, potentially affecting coupling efficiency. atdbio.com The synthesis of 2'-O-methylated oligonucleotides is generally more straightforward than that of unmodified RNA because the absence of a bulky 2'-protecting group can lead to higher coupling efficiencies and simpler deprotection protocols. oup.comchemie-brunschwig.ch

Enzymatic synthesis methods are also being explored for the production of modified oligonucleotides. mdpi.com These methods utilize polymerases that can incorporate modified nucleotide triphosphates into a growing nucleic acid chain. While offering potential advantages in terms of stereocontrol and scalability, the chemical synthesis of the required modified nucleoside triphosphates can be challenging, and the substrate scope of the polymerases may be limited. mdpi.com For the routine synthesis of oligonucleotides containing well-established modifications like 2'-O-methylation, solid-phase phosphoramidite chemistry remains the dominant and most versatile methodology. wikipedia.org

Biological Distribution and Abundance of 2'-O-methyl Ribonucleotides

2'-O-methylation is not a rare occurrence; it is one of the most common post-transcriptional modifications found in RNA. nih.gov Its presence spans across various RNA species, suggesting its fundamental importance in cellular processes. nih.govbohrium.com

Ubiquitous Presence in Non-Coding RNA Species (rRNA, tRNA, snRNA)

The most heavily 2'-O-methylated RNA species are the non-coding RNAs that form the backbone of protein synthesis and RNA processing. nih.gov

Transfer RNA (tRNA): tRNAs, which are responsible for carrying amino acids to the ribosome, also contain conserved Nm sites. nih.govwikipedia.org These modifications, particularly in the anticodon loop, are crucial for maintaining the structural integrity of the tRNA and ensuring accurate decoding of the genetic code during translation. nih.gov

Small Nuclear RNA (snRNA): snRNAs are key components of the spliceosome, the cellular machine that processes pre-messenger RNA. Nm modifications are abundant in snRNAs and are vital for the proper assembly of the spliceosome and the accuracy of the splicing process. nih.govnumberanalytics.com

Occurrence in Small Regulatory RNAs (piRNA, miRNA)

2'-O-methylation also plays a critical protective role in small regulatory RNAs that are involved in gene silencing.

Piwi-interacting RNA (piRNA): In animals, piRNAs are essential for silencing transposable elements in the germline, thereby protecting the integrity of the genome. pnas.org A hallmark of mature piRNAs is a 2'-O-methylation at their 3'-terminal nucleotide. nih.govmdpi.com This modification is crucial for piRNA stability, protecting them from degradation and ensuring their proper function in complex with Piwi proteins. ontosight.ainih.govnih.gov

MicroRNA (miRNA): While 3'-terminal 2'-O-methylation is characteristic of piRNAs in animals, it is a defining feature of miRNAs and small-interfering RNAs (siRNAs) in plants. nih.govmdpi.com This modification stabilizes these small RNAs, protecting them from enzymatic degradation and allowing them to effectively regulate gene expression. nih.gov

Emerging Evidence of Internal 2'-O-methylation Sites in Messenger RNA (mRNA)

Historically, Nm in messenger RNA (mRNA) was thought to be confined to the 5' cap structure, which is crucial for mRNA stability and translation initiation. nih.gov However, recent advancements in high-throughput sequencing have uncovered the presence of numerous 2'-O-methylation sites within the internal regions of mRNAs. researchgate.netnorthwestern.edunih.gov These internal modifications appear to play significant roles in regulating mRNA fate. Studies have shown that internal Nm can enhance mRNA stability, protecting transcripts from degradation and thereby increasing the level of protein expression. researchgate.netnorthwestern.edunih.gov

Transcriptome-Wide Profiling and Mapping of Nm Sites

The discovery of widespread Nm modifications has been driven by the development of specialized, high-throughput sequencing techniques. Because the methyl group at the 2' position is chemically inert, its detection is challenging. nih.gov Researchers have devised several methods to overcome this, each exploiting a different property of the modification:

Resistance to Hydrolysis or Cleavage: Methods like RiboMeth-seq take advantage of the fact that the 2'-O-methyl group protects the RNA backbone from alkaline hydrolysis. nih.govnih.gov By sequencing the resulting fragments, sites of methylation can be identified as gaps in the sequencing reads.

Chemical Derivatization: Techniques such as Nm-seq and RibOxi-Seq use chemical reactions, like periodate (B1199274) oxidation, that specifically target the 2'-hydroxyl group of unmodified nucleotides. nih.govduke.eduresearchgate.net This allows for the selective enrichment and identification of protected, 2'-O-methylated sites.

Direct RNA Sequencing: The advent of nanopore sequencing offers a revolutionary approach. As a native RNA molecule passes through a nanopore, its modifications create subtle disturbances in the electrical current. nih.gov Machine learning algorithms, such as those used in the NanoNm and Nm-Nano frameworks, can be trained to recognize these specific electrical signatures, allowing for the direct, base-resolution mapping of Nm sites across the entire transcriptome. northwestern.edunih.govbiorxiv.org

Enzymatic Machinery and Regulatory Mechanisms of 2'-O-methylation

The precise placement of Nm modifications is carried out by a class of enzymes known as RNA 2'-O-methyltransferases. These enzymes fall into two main categories: those that use a guide RNA to find their target and those that recognize the specific sequence or structure of the target RNA directly.

Identification and Characterization of RNA 2'-O-methyltransferases (e.g., TRM7, FTSJ1, FBL)

Fibrillarin (FBL): FBL is the primary enzyme responsible for the vast majority of 2'-O-methylations in rRNA and snRNA in eukaryotes. nih.govoup.com It does not act alone but is the catalytic core of a larger complex known as a C/D box small nucleolar ribonucleoprotein (snoRNP). wikipedia.org Within this complex, a guide snoRNA molecule directs FBL to a specific nucleotide on the target RNA through sequence complementarity, ensuring methylation occurs at the correct site. oup.com Recent evidence suggests that FBL can also methylate internal sites on specific mRNAs, thereby increasing their stability. researchgate.netnorthwestern.edu

TRM7/FTSJ1: The TRM7 protein in yeast and its human homolog, FTSJ1, are standalone methyltransferases responsible for modifying specific positions in the anticodon loop of tRNAs, including tRNA-Phe and tRNA-Trp. nih.govmdpi.comnih.gov The FTSJ1-TRM7 family of enzymes is highly conserved across species. mdpi.com In humans, FTSJ1's activity is crucial for accurate translation, and mutations in the FTSJ1 gene are associated with non-syndromic X-linked intellectual disability. embopress.org Studies in Drosophila have shown that the functional orthologs of TRM7 and FTSJ1 are essential for normal lifespan and proper functioning of small RNA silencing pathways. nih.govbohrium.com

Mechanisms of Site-Specific Methylation Guidance by snoRNAs and Other Factors

Site-specific 2'-O-ribose methylation of eukaryotic ribosomal RNAs (rRNAs) and small nuclear RNAs (snRNAs) is predominantly directed by a class of small nucleolar RNAs known as box C/D snoRNAs. nih.govoup.com These snoRNAs function as guides by forming a short, uninterrupted helix with the target RNA through a 7-21 nucleotide antisense element. duke.edu This base-pairing interaction positions the target nucleotide for modification.

The core machinery for this process is the snoRNP (small nucleolar ribonucleoprotein) particle. Box C/D snoRNAs associate with a set of core proteins, including the methyltransferase enzyme fibrillarin, and proteins Nop56, Nop58, and 15.5kD which are crucial for snoRNP assembly, stability, and localization. duke.edunih.gov The snoRNA guide sequence binds to the target RNA, and fibrillarin then catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to the 2'-hydroxyl of the ribose sugar. duke.eduontosight.ai The precise site of methylation is determined by a strict structural rule: the nucleotide to be modified is invariably located five nucleotides upstream from the conserved D or D' box motif within the snoRNA. duke.edu

In addition to snoRNAs guiding modifications on rRNA and snRNA, recent evidence shows they can also guide 2'-O-methylation at internal sites on messenger RNAs (mRNAs), adding another layer of gene expression regulation. duke.eduduke.eduresearchgate.net For instance, specific SNORDs (a type of box C/D snoRNA) direct fibrillarin to modify the coding region of peroxidasin (Pxdn) mRNA. duke.eduresearchgate.net Some snoRNAs are even bifunctional; the U85 snoRNA, for example, guides both 2'-O-methylation and pseudouridylation on the U5 spliceosomal snRNA. nih.gov

Regulation of Nm Methyltransferase Expression and Activity

The expression and activity of the 2'-O-methyltransferase machinery are subject to complex regulation, ensuring that RNA methylation levels are dynamically controlled in response to cellular needs. This regulation can occur at the level of the core enzyme, fibrillarin, or through various writer-associated factors that modulate the assembly and function of the box C/D snoRNP. nih.gov

Overexpression of fibrillarin has been linked to an increase in Nm modifications and is associated with heightened protein translation in rapidly dividing cancer cells. oup.com Conversely, downregulation of fibrillarin leads to a loss of rRNA Nm sites and results in impaired ribosomes. oup.com

Several factors have been identified that modulate snoRNP activity for specific subsets of targets:

Enhancer of zeste homolog 2 (EZH2): This protein can bind to fibrillarin and NOP56, facilitating snoRNP assembly and leading to increased methylation at certain rRNA sites. nih.gov

Nucleophosmin 1 (NPM1) and Groucho-related amino-terminal enhancer of split (AES): Both of these factors interact with box C/D snoRNPs and can modulate rRNA Nm levels. nih.gov

TAR DNA-binding protein 43 (TDP43): By binding to specific snoRNAs (scaRNAs), TDP43 promotes their localization to Cajal bodies, which is necessary for the proper methylation of U1 and U2 snRNAs. nih.gov

La-related protein 7 (LARP7): This protein facilitates the interaction between box C/D snoRNAs and U6 snRNA, and its depletion causes a reduction in U6 snRNA methylation, which has consequences for splicing fidelity and organismal development. oup.comnih.gov

The dynamic regulation of rRNA methylation is also observed during development, with Nm levels generally being higher in adult tissues compared to developing tissues, suggesting a role for this modification in cellular differentiation and maturation. nih.gov

Impact of 2'-O-methylation on RNA Structural Conformation and Thermodynamic Stability

The addition of a methyl group to the 2'-hydroxyl of the ribose is a seemingly minor chemical change, but it has significant consequences for the structure and stability of RNA. cd-genomics.com This modification does not alter the Watson-Crick base-pairing face of the nucleotide but instead exerts its influence by altering the properties of the sugar-phosphate backbone. nih.govmdpi.com

Influence on Ribose Sugar Pucker Equilibrium (C3'-endo Conformation Bias)

The ribose sugar in a nucleotide is not flat and can adopt different puckered conformations, primarily the C3'-endo and C2'-endo states. The C3'-endo conformation is characteristic of the A-form helix found in RNA duplexes. nih.gov In isolated or unpaired nucleotides, the ribose exists in a dynamic equilibrium between these two states. nih.gov

2'-O-methylation introduces a steric barrier that biases this equilibrium strongly in favor of the C3'-endo conformation. nih.govmdpi.comnih.gov This bias arises from steric repulsion between the 2'-O-methyl group and the adjacent 3'-phosphate group when the sugar is in the C2'-endo conformation. oup.comnih.gov By pre-organizing the ribose into the conformation required for helical stacking, 2'-O-methylation reduces the entropic cost of forming a duplex, thereby stabilizing the RNA structure. nih.gov This conformational preference can have direct biological consequences; for example, the bias toward C3'-endo in the tRNA anticodon loop is thought to enhance codon recognition fidelity. oup.com

FeatureDescriptionConsequence of 2'-O-Methylation
Ribose Conformation The 3D shape of the ribose sugar ring.Biases the equilibrium towards the C3'-endo pucker.
Dominant Pucker C3'-endo is characteristic of A-form RNA helices.Pre-organizes the nucleotide for helical stacking.
Mechanism Steric repulsion from the added methyl group.Disfavors the C2'-endo conformation.
Biological Impact Enhanced structural stability and functional specificity.Affects processes like codon recognition in tRNA. oup.com

Enhancement of RNA Duplex Thermostability (RNA:RNA and RNA:DNA Hybridization)

Studies have quantified this effect. For example, the methylation of uridine (B1682114) residues in a 14-mer RNA duplex (U¹⁴/A¹⁴) increased the Tm from 24°C to 36°C. acs.org This increased stability protects RNA from degradation and strengthens its interactions with other nucleic acids and proteins. ontosight.ainih.gov

Duplex TypeModificationMelting Temperature (Tm)Change in Tm (ΔTm)Reference
15mer RNA:RNAPhosphodiester (Control)45.1°C- trilinkbiotech.com
15mer RNA:RNAPhosphorothioate (B77711)33.9°C-11.2°C trilinkbiotech.com
15mer 2'-OMe-RNA:DNA2'-OMe (Control)62.8°C- trilinkbiotech.com
15mer 2'-OMe-RNA:DNA2'-OMe Phosphorothioate57.7°C-5.1°C trilinkbiotech.com
U¹⁴:A¹⁴ RNA:RNAUnmodified Uridine24°C- acs.org
U¹⁴:A¹⁴ RNA:RNA2'-O-methyl Uridine36°C+12°C acs.org

Modulation of Non-Canonical RNA Motifs and Secondary Structural Ensembles

While the stabilizing effect of Nm on canonical duplexes is well-established, its impact on more complex and flexible RNA structures is an area of active investigation. Many Nm sites are found within non-canonical motifs such as bulges, hairpin loops, and internal loops. mdpi.comnih.gov In these contexts, 2'-O-methylation can modulate the RNA's secondary structural ensemble by preferentially stabilizing alternative conformations where the modified nucleotide is paired. nih.govresearchgate.net

Using the HIV-1 transactivation response (TAR) element as a model, researchers have shown that Nm can increase the population and lifetime of low-populated, transiently formed secondary structures ("excited states") by up to 10-fold. nih.govresearchgate.net This suggests that a key function of Nm may be to alter the biological activity of an RNA molecule by shifting the equilibrium between different functional conformations. nih.gov Cryo-EM studies of the human ribosome have also shown that 2'-O-methylations are critical for stabilizing flexible rRNA regions and specific structural elements like k-turn and A-minor motifs. mdpi.com

Effects on RNA Folding Pathways and Conformational Dynamics

By altering the energy landscape of RNA, 2'-O-methylation can influence its folding pathways and conformational dynamics. The modification's stabilizing effect can guide the folding process towards a specific structure and alter the dynamic equilibrium between different states. nih.gov

Studies on the U2 and U6 snRNAs within the spliceosome have shown that several Gm sites have an additive stabilizing effect on the U2 stem I, thereby altering the dynamic equilibrium of the U2-U6 complex, which is critical for splicing. nih.gov In ribosomes, hypo-methylation (a lower-than-normal level of methylation) affects the inherent dynamics of the ribosomal subunits. pnas.orgresearchgate.net This can change the balance between different conformational states of the ribosome required for translation, leading to defects in translational fidelity, such as increased frameshifting. pnas.orgresearchgate.net These findings indicate that rRNA 2'-O-methylation is not merely a static structural reinforcement but a dynamic regulatory mechanism that controls ribosome movement and function. pnas.org

Functional Roles of 2 O Methylated Rna in Cellular Processes and Intermolecular Interactions

Modulation of RNA-Protein Interactions and Recognition

The presence of a methyl group at the 2'-position of the ribose can significantly alter the conformation of the RNA backbone, which in turn influences how RNA-binding proteins (RBPs) recognize and interact with their RNA targets.

Influence on RNA-Binding Protein Affinity and Specificity

The 2'-O-methyl group stabilizes the C3'-endo ribose conformation, which is characteristic of A-form RNA helices. nih.gov This conformational rigidity can enhance the binding affinity and specificity of certain RBPs. By pre-organizing the RNA into a conformation that is favorable for protein binding, 2'-O-methylation can reduce the entropic penalty of the interaction. This modification can also create a more hydrophobic surface on the RNA, which can lead to favorable van der Waals interactions with nonpolar amino acid residues in the RBP's binding pocket. nih.gov Consequently, 2'-O-methylation acts as a molecular determinant that can either promote or inhibit the formation of specific RNA-protein complexes, thereby modulating various cellular processes.

Interaction with Argonaute Proteins (e.g., AGO2) and Piwi Family Proteins

A prominent example of the influence of 2'-O-methylation on RNA-protein interactions is observed in the context of small RNA silencing pathways. In animals, Piwi-interacting RNAs (piRNAs) and, in plants, microRNAs (miRNAs) are often 2'-O-methylated at their 3'-terminal nucleotide. nih.govmdpi.com This modification is crucial for their stability and function.

The Argonaute (AGO) and Piwi subfamilies of proteins are central to these silencing pathways. mdpi.com Evidence suggests that these proteins can be considered "readers" of 2'-O-methylation. nih.gov The methyl group at the 3'-end of the small RNA is recognized by the PAZ domain of the Argonaute protein, which anchors the 3' end of the small RNA. mdpi.com This interaction not only stabilizes the small RNA within the RNA-induced silencing complex (RISC) but also enhances the specificity of target recognition. nih.gov For instance, Argonaute 2 (AGO2), a key component of the RISC, shows a preference for binding small RNAs that possess this 3'-terminal 2'-O-methylation. nih.govoup.com This selective binding ensures that only mature and stable small RNAs are loaded into the silencing complex, thereby maintaining the fidelity of gene silencing.

Protein FamilyInteracting RNARole of 2'-O-Methylation
Argonaute (AGO) Family miRNAs (in plants), siRNAsEnhances stability and loading into RISC; recognized by the PAZ domain.
Piwi Family piRNAsProtects from degradation; crucial for interaction and function in transposon silencing.

Contributions to Gene Expression Regulation and Cellular Homeostasis

Through its influence on RNA stability and interactions, 2'-O-methylation plays a pivotal role in regulating gene expression at multiple levels, from translation to splicing, and is fundamental for maintaining cellular homeostasis.

Mechanisms in Translation Efficiency and Regulation

The presence of 2'-O-methylated nucleotides within the coding region of messenger RNA (mRNA) can have a significant impact on the efficiency of translation. Studies have shown that 2'-O-methylation within an mRNA codon can impair the decoding process by the ribosome. nih.gov This modification can disrupt the canonical interactions between the codon-anticodon helix and the ribosomal monitoring bases, leading to increased rejection of the cognate transfer RNA (tRNA). nih.gov As a result, the rate of protein synthesis from such modified mRNAs is decreased.

Furthermore, 2'-O-methylation is abundant in ribosomal RNA (rRNA), where it is crucial for ribosome biogenesis and function. nih.govmdpi.com These modifications are thought to stabilize the complex three-dimensional structure of rRNA, which is essential for the proper assembly of the ribosomal subunits and for the catalytic activity of the ribosome during translation. mdpi.com Alterations in rRNA 2'-O-methylation patterns can affect the dynamics of the ribosome, leading to changes in translational fidelity and efficiency. nih.gov

Role in Pre-mRNA Splicing Fidelity and Spliceosome Function

Moreover, 2'-O-methylation can directly regulate splicing decisions when present in the pre-mRNA itself. A critical nucleotide in the pre-mRNA is the branch point adenosine (B11128), whose 2'-hydroxyl group initiates the first step of splicing. The artificial introduction of a 2'-O-methyl group at the branch point adenosine has been shown to block the splicing reaction. nih.gov In some cases, this blockage can lead to the activation of nearby cryptic branch points, resulting in alternative splicing events. nih.govnih.gov This demonstrates the critical importance of the unmodified 2'-hydroxyl group at this position and highlights 2'-O-methylation as a potential regulatory mechanism for alternative splicing.

RNA TypeRole of 2'-O-Methylation in Splicing
snRNA Essential for proper folding, snRNP assembly, and overall spliceosome efficiency.
pre-mRNA Methylation at the branch point adenosine can block splicing or lead to the use of cryptic splice sites.

Immune System Recognition and Self- versus Non-self Discrimination

The innate immune system has evolved mechanisms to detect foreign nucleic acids, such as those from viruses. Pattern recognition receptors (PRRs), including Toll-like receptors (TLRs) like TLR7 and TLR8, are capable of recognizing viral RNA. nih.govh1.co A key feature that allows the immune system to distinguish "self" from "non-self" RNA is the pattern of post-transcriptional modifications.

Cellular RNAs are typically heavily modified, including extensive 2'-O-methylation, which serves as a molecular signature of "self." nih.gov In contrast, unmodified viral RNA can trigger a potent innate immune response. Many viruses have evolved strategies to evade this immune surveillance by modifying their own RNA to mimic that of the host. For example, coronaviruses, including SARS-CoV-2, possess a 2'-O-methyltransferase that methylates the 5' cap of their viral RNA. cd-genomics.comresearchgate.net This 2'-O-methylation helps the virus to evade recognition by PRRs, thereby dampening the host's antiviral response and facilitating viral replication. cd-genomics.com Therefore, 2'-O-methylation is a critical factor in the intricate interplay between host and pathogen, playing a central role in immune evasion.

Involvement in Viral Defense Mechanisms

The 2'-O-methylation of RNA plays a crucial role in the innate immune system's ability to discriminate between "self" and "non-self" RNA. nih.govresearchgate.net Host cell mRNAs are typically modified with a 2'-O-methylated cap structure, which acts as a molecular signature of "self." nih.gov In contrast, viral RNAs that replicate in the cytoplasm may lack this modification.

The host innate immune system has evolved sensors that can detect the absence of 2'-O-methylation on viral RNA. A key family of proteins involved in this surveillance is the interferon-induced proteins with tetratricopeptide repeats (IFITs). nih.govresearchgate.net IFIT proteins can directly bind to the 5' end of RNAs that lack 2'-O-methylation, leading to the inhibition of viral translation and subsequent restriction of viral replication. nih.govresearchgate.net

To counteract this host defense mechanism, many viruses have evolved strategies to mimic the host's RNA modifications. Some viruses encode their own 2'-O-methyltransferases to modify their RNA cap structures, thereby evading recognition by IFIT proteins. nih.gov Others have developed mechanisms to steal the 5' caps (B75204) of host mRNAs in a process known as "cap-snatching." For some viruses like HIV-1, the internal 2'-O-methylation of their genomic RNA by cellular enzymes can help them evade immune sensing by MDA5 and protect the viral genome from degradation by cellular endonucleases like ISG20. oup.com However, this modification can also have a restrictive effect on the virus, as it has been shown to impair the reverse transcription process. oup.com

The following table summarizes the key research findings on the role of 2'-O-methylation in viral defense:

Finding Implication for Viral Defense References
Host IFIT proteins recognize and bind to viral RNA lacking 5' cap 2'-O-methylation.This binding inhibits viral translation and restricts viral replication, forming a key part of the innate immune response. nih.govresearchgate.net
Many viruses have evolved their own 2'-O-methyltransferases or utilize cap-snatching.These mechanisms allow viruses to add a 2'-O-methylated cap to their own RNAs, thus evading host immune detection. nih.gov
Internal 2'-O-methylation of HIV-1 genomic RNA helps in evading immune sensing.This modification protects the viral genome from cellular defense mechanisms. oup.com
2'-O-methylation of the HIV-1 genome can impede reverse transcription.This suggests a complex role for this modification, which can be both beneficial and detrimental to the virus. oup.com

Cross-Talk and Interplay with Other RNA Modifications

The landscape of RNA modifications, often referred to as the "epitranscriptome," is complex and dynamic. nih.gov Different modifications can coexist on the same RNA molecule and influence each other's deposition and function, creating an integrated regulatory network.

Comparative Functional Studies with N6-methyladenosine (m6A)

N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic mRNA and plays a critical role in regulating various aspects of RNA metabolism, including splicing, nuclear export, stability, and translation. wikipedia.orgfrontiersin.orgnih.gov While both 2'-O-methylation and m6A involve the addition of a methyl group to an adenosine nucleotide, they have distinct chemical properties and functional consequences.

The key differences and similarities in their functions are outlined in the table below:

Feature 2'-O-methylation (at Adenosine) N6-methyladenosine (m6A) References
Location of Methylation 2' hydroxyl of the ribose sugar.N6 position of the adenine (B156593) base. wikipedia.org, wikipedia.org
Primary Effect on RNA Increases structural stability and protects against nuclease degradation.Primarily recognized by "reader" proteins that mediate downstream effects on RNA fate. nih.govnih.gov, wikipedia.orgnih.gov
Role in Translation Essential for efficient cap-dependent translation when present at the 5' cap.Can either promote or inhibit translation depending on the context and the reader proteins involved. nih.gov, nih.gov
Role in RNA Stability Generally increases RNA stability.Can lead to either RNA degradation or stabilization, depending on the bound reader proteins (e.g., YTHDF2 promotes degradation). nih.govnih.gov, nih.gov
Involvement in Splicing Can influence pre-mRNA splicing.Can affect alternative splicing by altering RNA structure or recruiting splicing factors. nih.gov,
Immune Recognition Absence at the 5' cap of viral RNA is detected by the innate immune system.Can modulate the innate immune response to viral infections, with varying effects depending on the virus. nih.govresearchgate.net, nih.gov

Recent studies have begun to explore the interplay between these two modifications. For instance, both 2'-O-methylation and m6A have been shown to enhance the oral delivery of small RNAs in mice, suggesting potential synergistic roles in RNA uptake and stability. nih.gov

Advanced Research Applications and Methodologies Utilizing 2 O Methylated Oligonucleotides

Development of Specialized Nucleic Acid Probes and Biosensors

The superior biophysical properties of 2'-O-methylated oligonucleotides have led to the development of highly sensitive and specific nucleic acid probes and biosensors. These tools are critical for the accurate detection and quantification of specific DNA and RNA sequences in complex biological samples.

Enhanced Specificity of Oligonucleotide Probes in Biological Microchips

Biological microchips, or microarrays, rely on the specific hybridization of immobilized probes to target nucleic acids. The use of 2'-O-methyl oligoribonucleotide probes significantly enhances the performance of these platforms. researchgate.net Due to the 2'-O-methyl modification, these probes form more stable duplexes with RNA targets compared to their traditional 2'-deoxyribonucleotide (DNA) counterparts. nih.govresearchgate.net This increased stability, reflected in a higher melting temperature (Tm), allows for the use of shorter probes, which in turn provides greater discrimination against mismatched targets. nih.govresearchgate.net

Table 1: Comparison of Probe Properties in Microarray Applications
Probe TypeRelative Binding Affinity (Tm) to RNA TargetSignal IntensityMismatch Discrimination
2'-Deoxyribonucleotide (DNA)StandardStandardGood
2'-O-Methyl OligoribonucleotideHigher (avg. +1.3°C per modification) genelink.comHigher (up to 2x) researchgate.netExcellent nih.govresearchgate.net

Design and Application of Molecular Beacons for Target Detection

Molecular beacons are hairpin-shaped oligonucleotide probes with a fluorophore and a quencher at opposite ends. In the absence of a target, the hairpin structure holds the fluorophore and quencher close, preventing fluorescence. nih.govnih.gov Upon hybridization to a target sequence, the hairpin opens, separating the two moieties and generating a fluorescent signal. nih.gov

Incorporating 2'-O-methyl modifications into the molecular beacon backbone confers significant advantages. These modified beacons exhibit:

Improved Nuclease Resistance: The 2'-O-methyl groups protect the oligonucleotide from degradation by cellular nucleases, which is crucial for applications in living cells. researchgate.netnih.gov

Enhanced Thermal Stability: 2'-O-methylated beacons form more stable duplexes with RNA targets, leading to brighter signals. rsc.org

Faster Hybridization Kinetics: 2'-O-methyl molecular beacons have been shown to hybridize to RNA targets more rapidly than their DNA counterparts. nih.govnih.gov

A comparative analysis of duplex stability found the following trend: 2'-O-methyl beacon/RNA > 2'-deoxy beacon/RNA > 2'-deoxy beacon/DNA > 2'-O-methyl beacon/DNA. nih.gov This highlights the exceptional stability of 2'-O-methyl probes with RNA targets. This combination of stability and resistance makes 2'-O-methyl molecular beacons powerful tools for real-time monitoring of gene expression and imaging of RNA in living cells. researchgate.netrsc.org An innovative strategy couples these beacons with DNase I for an enzyme-aided signal amplification, achieving detection sensitivities up to 200-fold better than classic assays. researchgate.netrsc.orgrsc.org

Applications in RNA Engineering and Gene Perturbation Studies

The ability to synthesize stable and specific RNA molecules using 2'-O-methylated building blocks has been fundamental to progress in RNA engineering and functional genomics, enabling precise manipulation of gene expression.

Augmenting Efficiency and Stability of RNA Guides in CRISPR-Cas Systems

The CRISPR-Cas system is a powerful genome editing tool that uses a guide RNA (gRNA) to direct a Cas nuclease to a specific DNA target. plos.org The stability and specificity of the gRNA are critical for editing efficiency and minimizing off-target effects. Chemical modifications, including 2'-O-methylation, are employed to enhance gRNA performance. nih.govrsc.org

Studies have demonstrated that incorporating 2'-O-methyl modifications, particularly at the ends of the gRNA, can protect it from degradation by cellular nucleases. plos.org More importantly, these modifications can improve the specificity of the CRISPR-Cas system. For example, modifying the gRNA in a CRISPR-Cas12a system with 2'-O-methyl groups at its 3'-end was shown to suppress the system's affinity for off-target DNA while maintaining high on-target activity. nih.govrsc.org This resulted in an enhanced ability to discriminate between sequences that differ by only a single nucleotide (SNP), with at least a two-fold improvement in specificity compared to unmodified gRNAs. nih.govrsc.org

Table 2: Effect of 2'-O-Methyl Modification on CRISPR-Cas12a gRNA Performance
gRNA TypeOn-Target AffinityOff-Target AffinitySNP Discrimination Specificity
Unmodified gRNAHighStandardStandard
3'-end 2'-O-Methyl gRNAHigh nih.govrsc.orgSuppressed nih.govrsc.org≥2-fold Enhanced nih.govrsc.org

Design of Small Interfering RNA (siRNA) and Short Hairpin RNA (shRNA) for Gene Silencing Research

RNA interference (RNAi) is a natural process of gene silencing mediated by small interfering RNAs (siRNAs). wikipedia.org Synthetic siRNAs are widely used in research to knock down the expression of specific genes. However, unmodified siRNAs are prone to degradation and can trigger off-target effects.

Strategic incorporation of 2'-O-methyl modifications can overcome these limitations. nih.gov These modifications are frequently used to:

Increase Nuclease Resistance: Enhancing the stability and prolonging the gene silencing effect of the siRNA. genelink.com

Reduce Off-Target Effects: Modifying the "seed" region of the siRNA guide strand can reduce unintended binding to other mRNAs.

Prevent Immune Stimulation: Unmodified siRNAs can be recognized by the innate immune system, and 2'-O-methyl modifications can help to avoid this response.

Interestingly, the placement and context of the 2'-O-methyl group are critical. For instance, a 3'-terminal 2'-O-methyl modification was found to negatively impact the activity of 20-nucleotide long siRNA guide strands, an effect not seen with 19- or 21-nucleotide strands. nih.gov This highlights the complex interplay between sequence, structure, and chemical modification in siRNA design. nih.gov Studies have also shown that siRNAs with a fully 2'-O-methyl-modified sense strand can be active and that their activity is mediated by the RNA-induced silencing complex (RISC), confirming their mechanism of action. nih.gov

Utility in Antisense Oligonucleotide (ASO) Research Design

Antisense oligonucleotides (ASOs) are single-stranded nucleic acids designed to bind to a specific mRNA target, leading to its degradation or altered splicing. Chemical modifications are essential for the therapeutic potential of ASOs. idtdna.com The 2'-O-methyl modification is a "second-generation" modification that confers increased binding affinity to RNA targets and excellent nuclease resistance. genelink.commdpi.com

This modification is a key component in the design of "gapmer" ASOs. A gapmer consists of a central block of DNA-like nucleotides that can recruit RNase H to degrade the target mRNA, flanked by "wings" of modified nucleotides, such as 2'-O-methyl RNA. idtdna.com These wings enhance the ASO's properties by:

Increasing Binding Affinity: The 2'-O-methyl groups increase the stability of the ASO-mRNA duplex. idtdna.comnih.gov

Conferring Nuclease Resistance: Protecting the ASO from being broken down in the body. mdpi.comnih.gov

Reducing Toxicity: Compared to first-generation phosphorothioate (B77711) ASOs, the inclusion of 2'-O-methyl or similar 2'-modifications like 2'-O-methoxyethyl (2'-MOE) can reduce non-specific protein binding and associated toxicity. idtdna.combiocentury.com

While 2'-MOE modifications often provide slightly more consistent gene expression knockdown than 2'-O-methyl modifications, the latter remains a critical and widely used tool in the design of effective and safe ASOs for research and therapeutic development. idtdna.com

Tools for Investigating RNA Conformational States and Dynamics

The 2'-O-methyl (Nm) modification is a powerful tool for studying the intricate conformational landscapes of RNA. By stabilizing specific structural elements, oligonucleotides synthesized with precursors like N6-Benzoyl-5'-O-DMT-2'-O-methyladenosine allow researchers to dissect the dynamic nature of RNA molecules.

Elucidation of Low-Abundance and Short-Lived RNA Conformational States

RNA molecules are not static structures; they exist as a dynamic ensemble of different conformations, some of which are low in population and transient, yet biologically crucial. researchgate.net The 2'-O-methylation modification can alter the conformational preferences of RNA. oup.com This is largely because the 2'-O-methyl group biases the sugar pucker equilibrium towards the C3'-endo conformation, which is characteristic of A-form RNA helices and stacked nucleotides. oup.comnih.govnih.gov

This stabilizing effect can be harnessed to study otherwise elusive conformational states. Research using the HIV-1 transactivation response (TAR) element as a model has shown that introducing 2'-O-methyl modifications can preferentially stabilize alternative, less populated secondary structures. nih.govresearchgate.net By modifying specific nucleotides, researchers were able to increase both the abundance and the lifetime of these "excited states" by up to tenfold. researchgate.netnih.gov This stabilization makes these transient structures more amenable to characterization by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, providing rare insights into the RNA free energy landscape and the mechanisms of conformational exchange. researchgate.netnih.gov Therefore, 2'-O-methylated oligonucleotides serve as a valuable tool for discovering and characterizing low-abundance, short-lived RNA conformations that are often difficult to study. researchgate.net

Mechanism-Based Studies of RNA Folding and Function

Understanding the pathway an RNA molecule takes to fold into its functional three-dimensional shape is fundamental to understanding its biological role. The introduction of 2'-O-methyl groups at specific sites can help dissect these folding mechanisms. The pre-organization of the ribose sugar into the C3'-endo conformation reduces the entropy loss upon duplex formation, thereby stabilizing RNA helices by an average of ~0.2 kcal/mol per modification. oup.comnih.gov

Advanced Technologies for 2'-O-Methylation Detection and Mapping

Beyond their use as synthetic tools, the natural occurrence of 2'-O-methylation (Nm) is a widespread and crucial post-transcriptional modification in virtually all types of cellular RNA. mdpi.com Developing robust methods to map the locations of Nm across the transcriptome is key to understanding its regulatory functions.

High-Throughput Sequencing Methodologies (e.g., RiboMeth-seq, 2'OMe-seq, Nm-Seq)

Several high-throughput sequencing methods have been developed to map Nm sites with single-nucleotide resolution. These techniques exploit the unique chemical properties conferred by the 2'-O-methyl group.

RiboMeth-seq : This method is based on the principle that the phosphodiester bond 3' to a 2'-O-methylated nucleotide is more resistant to alkaline hydrolysis than bonds adjacent to unmodified nucleotides. springernature.comnih.gov During random alkaline fragmentation, there is a lower incidence of cleavage at these protected sites. nih.gov A specialized library is prepared, and upon sequencing, the 2'-O-methylated sites are identified as gaps or a significant drop in the coverage of read ends. nih.govnih.govnih.gov RiboMeth-seq is particularly effective for mapping modifications in abundant RNAs like ribosomal RNA (rRNA) and transfer RNA (tRNA) and is the only method that allows for the quantitative evaluation of methylation levels at each site. nih.govoup.commdpi.com

2'OMe-seq : This technique exploits the steric hindrance that a 2'-O-methyl group poses to reverse transcriptase (RT), especially under restrictive conditions like low deoxynucleotide triphosphate (dNTP) concentrations. nih.govnih.gov The modification causes the RT enzyme to pause or terminate, leading to an accumulation of cDNA ends one nucleotide downstream of the Nm site. nih.govresearchgate.net By comparing sequencing libraries prepared under low and high dNTP conditions, sites of RT stops specific to the low-dNTP condition can be identified as 2'-O-methylated positions. nih.govoup.com This method has proven to be highly sensitive and specific for mapping Nm in rRNA. researchgate.net

Nm-Seq : This approach, along with the related RibOxi-seq, leverages the resistance of a 2'-O-methylated 3'-terminal ribose to periodate (B1199274) oxidation. mdpi.comcd-genomics.comresearchgate.net Unmodified 3'-terminal nucleotides have a cis-diol group that is cleaved by periodate, rendering them unable to participate in subsequent ligation steps. nih.govnih.gov In contrast, a 3'-terminal 2'-O-methylated nucleotide is protected from oxidation. nih.gov The Nm-seq protocol uses iterative cycles of oxidation and other enzymatic steps to specifically enrich for RNA fragments that terminate at an Nm site, which are then ligated to an adapter and sequenced. nih.govcd-genomics.com This method provides a positive signal for methylation and is sensitive enough to map Nm sites in less abundant RNAs, such as messenger RNA (mRNA). nih.govresearchgate.net

MethodologyUnderlying PrincipleSignal TypeKey AdvantagesPrimary Applications
RiboMeth-seqResistance to alkaline hydrolysisNegative (gap in read coverage)Quantitative analysis of methylation levels; robust for abundant RNAs. nih.govrRNA, tRNA, snRNA. nih.govmdpi.com
2'OMe-seqReverse transcription pausing/termination at low dNTP concentrationsPositive (accumulation of cDNA ends)High sensitivity and specificity; can capture variations in methylation levels. nih.govresearchgate.netrRNA, abundant non-coding RNAs. nih.gov
Nm-Seq / RibOxi-seqResistance of 3'-terminal Nm to periodate oxidationPositive (enrichment of fragments ending at Nm)High sensitivity for low-abundance transcripts; single-base precision. researchgate.netcd-genomics.commRNA, non-coding RNA. nih.govresearchgate.net

Direct RNA Sequencing via Nanopore Technology for Nm Profiling

The advent of direct RNA sequencing using nanopore technology offers a powerful, amplification-free method for detecting RNA modifications. nanoporetech.com As a native RNA molecule passes through a biological nanopore, it produces characteristic disruptions in an ionic current. cd-genomics.com The presence of a modified base, such as a 2'-O-methylated nucleotide, alters this electrical signal in a distinct way compared to its unmodified counterpart. nih.gov

Specialized machine learning algorithms, such as NanoNm and Nm-Nano, have been developed to analyze these subtle signal changes and identify the location of Nm sites with single-base resolution directly from the sequencing data. nanoporetech.comnih.govnih.gov This technology allows for the sequencing of full-length transcripts, preserving the context of modifications, and enables the quantitative analysis of methylation stoichiometry. nanoporetech.com Nanopore sequencing has been successfully used to map thousands of Nm sites in human mRNA and rRNA, providing new insights into their regulatory and structural roles. nanoporetech.comnih.gov

Exploiting Intrinsic Chemical Properties of Nm for Mapping

The high-throughput mapping techniques described above are all fundamentally based on the unique chemical properties that the 2'-O-methyl group imparts to the ribonucleotide.

Resistance to Alkaline Hydrolysis : The methylation of the 2'-hydroxyl group removes its nucleophilic character, which dramatically increases the stability of the adjacent 3'-phosphodiester bond against alkaline-mediated cleavage. nih.govmdpi.com This property is the cornerstone of RiboMeth-seq, where the lack of cleavage at Nm sites creates a detectable footprint in the sequencing data. springernature.comnih.gov

Resistance to Periodate Oxidation : Sodium periodate specifically oxidizes the cis-diol group present at the 3'-terminus of an unmodified RNA chain. nih.gov The presence of a methyl group at the 2' position blocks this reaction. nih.govmdpi.com This chemical resistance is the basis for selection in Nm-seq and RibOxi-seq, allowing for the specific enrichment and identification of RNA fragments ending with a 2'-O-methylated nucleotide. cd-genomics.comnih.gov

Resistance to Enzymatic Cleavage : The 2'-O-methyl modification can also confer resistance to certain nucleases. mdpi.com For example, it can protect against cleavage by enzymes like RNase T2 and RNase H. nih.govnih.gov This property has been used in lower-throughput, site-specific validation assays. nih.gov

Reverse Transcription Inhibition : While not a chemical reaction, the steric bulk of the 2'-O-methyl group can physically impede the progression of reverse transcriptase along the RNA template. nih.gov This effect is exacerbated under suboptimal conditions, such as low dNTP concentrations, leading to a higher frequency of enzyme pausing or dissociation. nih.gov This principle is effectively exploited in 2'OMe-seq to map Nm sites. nih.gov

Emerging Research Directions and Future Outlook for 2 O Methyladenosine Studies

Elucidating the Complete Epitranscriptomic Landscape of 2'-O-methylation

A primary goal for future research is to map the complete and dynamic landscape of 2'-O-methylation across the entire transcriptome. While 2'-O-methylation is known to be abundant in stable non-coding RNAs like rRNA and tRNA, its presence and function in mRNA are still subjects of intense investigation. nih.govresearchgate.net The development of high-throughput sequencing methods has been pivotal, yet challenges remain in achieving a comprehensive understanding. nih.gov

Current mapping techniques have limitations. For instance, RiboMeth-seq, which relies on the resistance of 2'-O-methylated sites to alkaline hydrolysis, requires very high sequencing depth, making it less practical for the less abundant and more complex mRNA pool. nih.govmdpi.com Newer methods like Nm-seq, which uses periodate (B1199274) oxidation and chemical cleavage, offer greater sensitivity and base-precision, uncovering thousands of potential Nm sites in human mRNA. nih.govnih.gov However, the validity and stoichiometry of many internal mRNA sites detected by various high-throughput methods are still debated. nih.gov

Future research will focus on:

Improving Detection Sensitivity and Accuracy: There is a pressing need for technologies that can reliably detect Nm sites with low stoichiometry, as these may have significant regulatory roles that are currently being missed. biorxiv.org

Dynamic Mapping: The epitranscriptome is not static. Future studies will aim to map how 2'-O-methylation patterns change across different cell types, developmental stages, and in response to environmental stimuli or stress conditions, such as viral infection or hypoxia. nih.gov

Validating mRNA Sites: A concerted effort is required to validate the thousands of putative internal mRNA Nm sites. This will involve using complementary detection methods and demonstrating their dependence on known 2'-O-methylation "writer" enzymes like fibrillarin (FBL). nih.gov

Table 1: High-Throughput Sequencing Methods for 2'-O-Methylation (Nm) Detection

Translational Research Implications in Biological Systems and Disease Contexts

The dysregulation of 2'-O-methylation is increasingly linked to a variety of human diseases, making it a fertile ground for translational research. nih.govnih.gov This modification is not merely a static structural feature of RNA but an active player in fundamental biological processes. For instance, 2'-O-methylation enhances the stability of RNA molecules by protecting them from nuclease degradation and stabilizing helical structures. nih.govnorthwestern.edu In rRNA, the pattern of 2'-O-methylation can create heterogeneous ribosome populations that selectively translate specific pools of mRNA, a concept known as the "specialized ribosome". mdpi.compnas.org

Alterations in Nm patterns have been implicated in:

Cancer: Elevated expression of the methyltransferase FBL is seen in some cancers and is associated with increased stability and expression of cancer-related mRNAs. northwestern.edunih.gov Changes in rRNA methylation levels have been observed in breast cancer, and specific miRNA modifications can impact tumor suppressor genes in lung cancer. nih.govnih.gov

Neurological Disorders: Aberrant 2'-O-methylation has been connected to intellectual disability and other neurodegenerative diseases, suggesting a role in maintaining homeostasis in the brain. mdpi.comnumberanalytics.com

Autoimmune and Infectious Diseases: 2'-O-methylation at the 5' cap of mRNA helps the innate immune system distinguish "self" from "non-self" RNA, preventing an autoimmune response. researchgate.netnih.gov Viral pathogens can also exploit this system, and changes in host mRNA methylation have been observed during viral infection. nih.gov

The future of translational research in this area will likely involve developing 2'-O-methylation profiles as diagnostic and prognostic biomarkers. numberanalytics.com Furthermore, the enzymes that write, and potentially erase, these marks, such as FBL, are emerging as potential therapeutic targets for diseases like cancer. mdpi.com

Table 2: Diseases Associated with Dysregulated 2'-O-Methylation

Development of Novel Chemical Biology Tools for RNA Manipulation and Study

Progress in understanding the functional consequences of 2'-O-methylation is critically dependent on the development of sophisticated chemical biology tools. A key challenge is to move from correlation to causation—that is, to directly test how a specific Nm site affects RNA function. This requires tools for the precise installation, removal, and detection of this modification.

One of the most fundamental tools in this area is the ability to synthesize RNA oligonucleotides with site-specific modifications. This is where compounds like N6-Benzoyl-5'-O-DMT-2'-O-methyladenosine become indispensable. This molecule is a protected nucleoside phosphoramidite (B1245037), a building block used in automated solid-phase chemical synthesis of RNA. americanchemicalsuppliers.combiosynth.com The DMT (Dimethoxytrityl) group protects the 5'-hydroxyl, the benzoyl group protects the exocyclic amine of adenosine (B11128), and the methyl group is already installed at the 2'-O position. broadpharm.com

The use of such phosphoramidites allows researchers to:

Conduct Functional Studies: Create synthetic RNA probes, substrates for enzymes, or model mRNAs with a 2'-O-methyladenosine at a precise location to study its effect on protein binding, RNA stability, or translation efficiency in in vitro systems. americanchemicalsuppliers.com

Perform Structural Biology: Synthesize modified RNA fragments for structural analysis by X-ray crystallography or NMR to understand how 2'-O-methylation influences RNA conformation and its interactions with other molecules. oup.com

Validate Sequencing Data: Use synthetic RNA standards containing known Nm sites to benchmark and validate the accuracy of new high-throughput sequencing methods.

Beyond synthesis, future tool development will focus on methods for studying 2'-O-methylation in living cells. This includes the engineering of "reader" proteins that can bind specifically to 2'-O-methylated nucleotides, which could be fused to fluorescent markers for live-cell imaging or to enzymes that can edit the surrounding RNA or chromatin. The development of small-molecule inhibitors or degraders of writer enzymes like FBL is also a crucial direction for both research and therapeutic applications. mdpi.com

Integration of Multi-Omics Approaches in 2'-O-methylation Research

To fully comprehend the regulatory role of 2'-O-methylation, it must be studied within the broader context of cellular gene expression networks. A future frontier in this research is the integration of epitranscriptomic data with other "omics" datasets, such as transcriptomics, proteomics, and epigenomics (e.g., DNA methylation and histone modifications). nih.govfrontlinegenomics.com This multi-omics approach can reveal complex cross-talk between different layers of gene regulation. nih.gov

For example, integrating Nm-seq data with:

Transcriptomics (RNA-seq): Can directly correlate the presence of 2'-O-methylation on a specific mRNA with its abundance, stability, or splicing patterns. northwestern.edu

Proteomics: Can link changes in ribosome methylation patterns to alterations in the synthesis of specific protein families, providing a clearer picture of how "specialized ribosomes" function. youtube.com

Epigenomics (ChIP-seq, ATAC-seq): May uncover connections between chromatin states and the regulation of snoRNAs, which guide much of the 2'-O-methylation, or reveal how RNA modifications might feedback to influence the epigenetic landscape.

This integrative analysis presents significant computational challenges, requiring the development of new algorithms and statistical models that can handle large, diverse datasets. nih.govfrontlinegenomics.com However, the potential payoff is immense. A multi-omics perspective will allow researchers to build comprehensive models of gene regulation where 2'-O-methylation is not just an isolated mark but an integral part of the cellular machinery that controls cell fate, function, and response to disease. nih.gov

Q & A

[Basic] What is the role of the 5'-O-DMT and N6-benzoyl groups in N6-Benzoyl-5'-O-DMT-2'-O-methyladenosine during oligonucleotide synthesis?

The 5'-O-DMT (4,4'-dimethoxytrityl) group acts as a temporary protecting group, enabling controlled stepwise elongation in solid-phase synthesis. It is removed selectively under mild acidic conditions (e.g., 3% dichloroacetic acid) to expose the 5'-OH for subsequent coupling . The N6-benzoyl group protects the exocyclic amine of adenosine during phosphoramidite activation, preventing undesired side reactions (e.g., branching or oxidation) and ensuring >98% coupling efficiency .

[Basic] How should researchers handle and store this compound to maintain stability?

Store the compound desiccated at -20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the phosphoramidite group. Use anhydrous solvents and gloveboxes for handling. Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory due to acute oral toxicity (LD50: 300 mg/kg in rats) and skin sensitization risks .

[Advanced] What analytical methods are recommended for verifying the purity and structural integrity of this compound prior to oligonucleotide synthesis?

Employ orthogonal techniques:

  • Reverse-phase HPLC (C18 column, 0.1 M TEAA/acetonitrile gradient, UV detection at 260 nm) to assess purity (>98%) .
  • 31P NMR (δ ~149 ppm in CDCl3) to confirm phosphoramidite integrity and detect hydrolyzed H-phosphonate byproducts .
  • MALDI-TOF MS for exact mass verification (expected [M+H]+: m/z 887.96) .
    Contamination >5% requires repurification via silica gel chromatography (EtOAc/hexane with 1% Et3N) .

[Advanced] How do coupling time and activator composition affect the incorporation efficiency of this phosphoramidite in RNA synthesis?

Optimal coupling (≥99% efficiency) is achieved with 0.25 M 5-ethylthio-1H-tetrazole (ETT) in acetonitrile for 6 minutes at 25°C. Substituting ETT with benzimidazolium triflate reduces efficiency to 92–95% due to slower activation kinetics. Prolonged coupling (>10 minutes) increases hydrolysis risks, especially in high humidity (>30 ppm H2O) .

[Basic] What are the critical parameters for successful deprotection of the N6-benzoyl group post-synthesis?

Use 28–30% NH4OH at 55°C for 16 hours in sealed vials. Avoid methylamine/water (1:1 v/v) at 65°C, which may incompletely remove the benzoyl group when 2'-O-methyl modifications are present. Follow with 0.25 M sodium methoxide in methanol (2 hours, RT) to ensure complete deprotection without RNA backbone degradation .

[Advanced] How can researchers troubleshoot low coupling yields during solid-phase synthesis using this phosphoramidite?

Low yields (<95%) may arise from:

  • Moisture contamination : Verify anhydrous conditions via Karl Fischer titration (<20 ppm H2O in acetonitrile) .
  • Oxidation : Use fresh 0.02 M iodine/water/THF for oxidation steps to prevent phosphite triester oxidation failures .
  • Activator degradation : Replace ETT if >3 months old or if discoloration occurs .

[Advanced] What stability challenges arise during long-term storage, and how can they be mitigated?

The phosphoramidite group hydrolyzes to H-phosphonate under humidity, detectable via 31P NMR (δ shift from 149 ppm to 8–10 ppm). Mitigate by storing under argon with molecular sieves (3Å). For degraded batches, reactivate using 1H-tetrazole (0.45 M, 15 minutes) before coupling .

[Basic] Which spectroscopic techniques are most effective for characterizing this compound?

  • 1H/13C NMR : Confirm DMT (δ 6.8–7.4 ppm aromatic protons) and 2'-O-methyl groups (δ 3.4–3.6 ppm) .
  • UV-Vis spectroscopy : Monitor trityl cleavage at 498 nm during synthesis .
  • IR spectroscopy : Identify benzoyl C=O stretches (~1680 cm⁻¹) .

[Advanced] How does the 2'-O-methyl modification influence RNA duplex stability compared to unmodified adenosine?

The 2'-O-methyl group enhances nuclease resistance and increases duplex thermal stability (ΔTm +1–2°C per modification). Use UV melting curves (260 nm, 20–90°C) to quantify Tm shifts. Note that over-modification (>50% 2'-O-methyl) may reduce siRNA activity due to excessive rigidity .

[Advanced] What strategies minimize side reactions during large-scale synthesis using this phosphoramidite?

  • Coupling scale : Limit to ≤1 mmol per synthesis cycle to maintain reagent efficiency .
  • Temperature control : Keep reaction vessels at 25±1°C to prevent exothermic side reactions .
  • Quality control : Pre-purify amidites via flash chromatography (silica gel, 5% Et3N in mobile phase) to remove acidic impurities that accelerate hydrolysis .

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